![molecular formula C11H20N2O3 B2634931 tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate CAS No. 1519689-69-0](/img/structure/B2634931.png)
tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate” is 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Scientific Research Applications
- Jaspine B Intermediate : tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate serves as an intermediate in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key building block for jaspine B. Jaspine B is a natural product isolated from sponges and has cytotoxic activity against several human carcinoma cell lines .
- tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate contributes to the development of new heterocyclic amino acid derivatives containing both azetidine and oxetane rings. These compounds may have diverse applications in materials science, biochemistry, and pharmacology .
Medicinal Chemistry and Drug Development
Heterocyclic Amino Acid Derivatives
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms . The signal word is “Danger” and it has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKOYRLTABGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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